molecular formula C7H6F4N2 B12435190 [(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine

[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine

Cat. No.: B12435190
M. Wt: 194.13 g/mol
InChI Key: HJZRIKIDPQRBRP-UHFFFAOYSA-N
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Description

[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine is a fluorinated organic compound with the molecular formula C7H6F4N2. This compound is characterized by the presence of four fluorine atoms attached to a phenyl ring, which is further connected to a hydrazine group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine typically involves the reaction of 2,3,4,5-tetrafluorobenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine can be compared with other fluorinated hydrazines such as:

    (4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine: Similar structure but with a methyl group instead of a hydrogen atom on the phenyl ring.

    2,3,4,5-Tetrafluorophenylhydrazine: Lacks the methyl group on the phenyl ring.

    Pentafluorophenylhydrazine: Contains an additional fluorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

(2,3,4,5-tetrafluorophenyl)methylhydrazine

InChI

InChI=1S/C7H6F4N2/c8-4-1-3(2-13-12)5(9)7(11)6(4)10/h1,13H,2,12H2

InChI Key

HJZRIKIDPQRBRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CNN

Origin of Product

United States

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